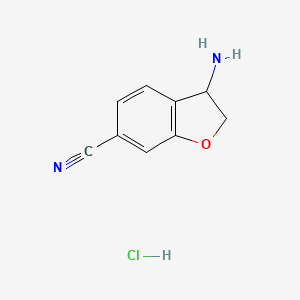![molecular formula C18H15NO4 B2744208 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoic acid CAS No. 354812-64-9](/img/structure/B2744208.png)
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a benzoic acid group and a cyclopropa[f]isoindol group. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the cyclopropa[f]isoindol ring and the attachment of the benzoic acid group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopropa[f]isoindol group suggests that the molecule may have a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The benzoic acid group, for example, is acidic and could undergo reactions with bases. The cyclopropa[f]isoindol group may also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Fluorescence Probes for Reactive Oxygen Species
Ken-ichi Setsukinai et al. (2003) developed novel fluorescence probes to detect highly reactive oxygen species (hROS), such as hydroxyl radicals and reactive intermediates of peroxidase, using benzoic acid derivatives like HPF and APF. These compounds can be useful tools in biological and chemical applications to study the roles of hROS (Setsukinai et al., 2003).
Supramolecular Chemistry and Crystal Engineering
Chunling Liu et al. (2011) investigated the supramolecular structures of benzoic acid derivatives, including 4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid (HL2), which resulted in 1D molecular chains built up by intermolecular hydrogen bonds. These findings have implications for the development of materials with specific structural and thermal properties (Liu et al., 2011).
Antioxidant and Anti-inflammatory Properties
Jih-Jung Chen et al. (2008) isolated new benzoic acid derivatives from the fruits of Melicope semecarpifolia. These compounds demonstrated potent inhibition on superoxide anion generation and elastase release, indicating potential anti-inflammatory applications (Chen et al., 2008).
Application in Liquid Crystals
D. Lose et al. (1998) studied benzoic acid derivatives, including 4-{4-[2,2-bis(n-octyloxycarbonyl)ethenyl]benzoyloxy}benzoic acid, in the context of liquid crystalline behavior. These compounds exhibit various liquid crystalline phases, demonstrating their potential in the development of advanced liquid crystal technologies (Lose et al., 1998).
Water Purification Techniques
R. W. Matthews (1990) explored the use of benzoic acid derivatives, such as salicyclic acid and phenol, in the context of water purification. The study involved the oxidation of these compounds to carbon dioxide using near UV light and TiO2, indicating a potential application in environmental remediation (Matthews, 1990).
Synthesis of Macrocyclic Organotin(IV) Carboxylates
Xiao Xiao et al. (2014) reported on the synthesis of novel macrocyclic organotin(IV) carboxylates using benzoic acid derivatives. These compounds have interesting structural properties and potential applications in areas like antitumor activity (Xiao et al., 2014).
作用機序
Target of Action
Similar compounds, such as 2,3-dihydroquinazolin-4 (1h)-ones, are known for their antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities .
Mode of Action
It’s worth noting that the ethylenediamine tetraacetic acid (edta) plays a crucial role by strongly trapping the catalytic sites of cui nanoparticles on the surface of the fe3o4 core . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
The compound’s potential for the catalytic synthesis of 2,3-dihydroquinazolinones using 2-aminobenzamide with aldehydes as the reaction partners is highlighted . This suggests that the compound might affect pathways related to these reactions.
Result of Action
It’s noted that similar compounds have shown excellent antibacterial activity, specifically against klebsiella planticola . One of the compounds also exhibited excellent anti-biofilm activity against K. planticola, with an IC50 value of 3.6 μg/mL, equivalent to ciprofloxacin .
Action Environment
It’s worth noting that the compound’s synthesis is easy to operate without the use of any kind of additives/bases . This suggests that the compound might be stable under various environmental conditions.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-16-14-10-5-6-11(13-7-12(10)13)15(14)17(21)19(16)9-3-1-8(2-4-9)18(22)23/h1-6,10-15H,7H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXRVNBWYHSTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2744125.png)
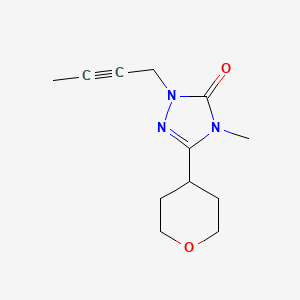
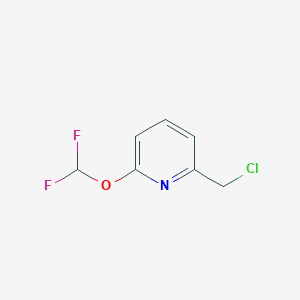

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2744136.png)
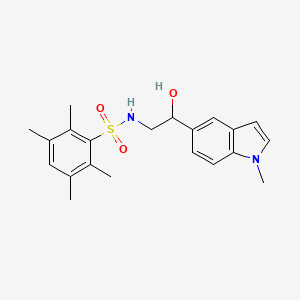
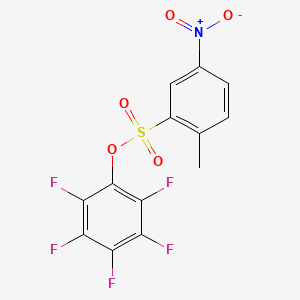
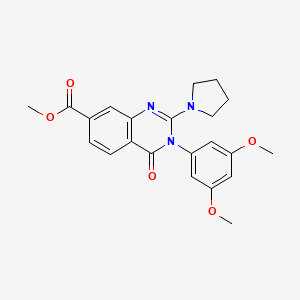

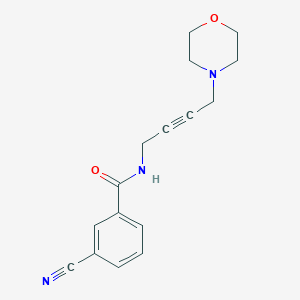
![[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2744145.png)

![Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2744147.png)
